molecular formula C14H17F2NO B5231797 (2,3-Difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone

(2,3-Difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B5231797
M. Wt: 253.29 g/mol
InChI Key: UKFWBKHZXUTLBO-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound characterized by the presence of a difluorophenyl group and a dimethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: (2,3-Difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,3-Difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperidinyl group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,3-difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c1-9-5-3-6-10(2)17(9)14(18)11-7-4-8-12(15)13(11)16/h4,7-10H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFWBKHZXUTLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C(=CC=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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